molecular formula C17H15N3O2 B5590059 N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide

Cat. No.: B5590059
M. Wt: 293.32 g/mol
InChI Key: ZNQRFTJCHKHPJM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with appropriate reagents under specific conditions. One method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and the use of organocatalysts. These methods aim to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypophosphorous acid, formaldehyde, and tetrabutylammonium iodide. Reaction conditions often involve refluxing in solvents like 1-propanol or toluene .

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-14-10-6-5-9-13(14)16(17(20)22)19-18-15(21)11-12-7-3-2-4-8-12/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRFTJCHKHPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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